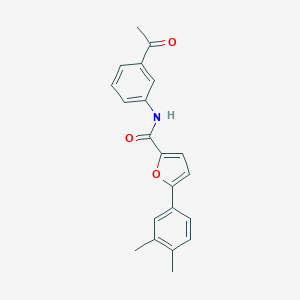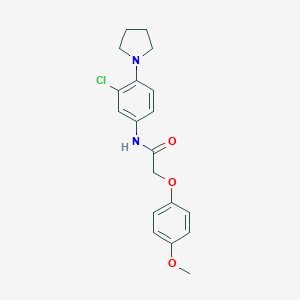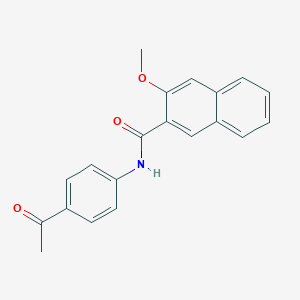
3-methoxy-N-(5-quinolinyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(5-quinolinyl)-2-naphthamide, also known as AQ-11, is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also list several future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(5-quinolinyl)-2-naphthamide involves its interaction with cellular proteins, particularly protein kinases. It has been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 3-methoxy-N-(5-quinolinyl)-2-naphthamide has also been found to have effects on other cellular processes, including DNA damage repair and cell cycle regulation.
Biochemical and Physiological Effects:
3-methoxy-N-(5-quinolinyl)-2-naphthamide has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage repair. It has also been shown to have effects on cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, 3-methoxy-N-(5-quinolinyl)-2-naphthamide has been found to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-(5-quinolinyl)-2-naphthamide has several advantages for use in lab experiments, including its high potency and specificity for protein kinases. It is also relatively easy to synthesize and has been shown to have good pharmacokinetic properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 3-methoxy-N-(5-quinolinyl)-2-naphthamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications, particularly in the areas of cancer and neurodegenerative disorders.
2. Development of more potent and selective analogs of 3-methoxy-N-(5-quinolinyl)-2-naphthamide for use in lab experiments and potential clinical applications.
3. Investigation of its effects on other cellular processes, including immune function and inflammation.
4. Exploration of its potential as a tool for drug discovery and development.
5. Investigation of its potential as a therapeutic agent for other diseases, including infectious diseases and autoimmune disorders.
In conclusion, 3-methoxy-N-(5-quinolinyl)-2-naphthamide is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to important discoveries in a range of scientific fields.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(5-quinolinyl)-2-naphthamide involves a series of chemical reactions that convert starting materials into the final product. The exact method used may vary depending on the specific laboratory and equipment available, but a general outline of the process is as follows:
1. Synthesis of 5-aminoquinoline: This involves the reaction of 5-nitroquinoline with tin and hydrochloric acid to form 5-aminoquinoline.
2. Synthesis of 2-naphthoyl chloride: This involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthoyl chloride.
3. Synthesis of 3-methoxy-N-(5-quinolinyl)-2-naphthamide: This involves the reaction of 5-aminoquinoline with 2-naphthoyl chloride in the presence of a base such as triethylamine to form 3-methoxy-N-(5-quinolinyl)-2-naphthamide.
Applications De Recherche Scientifique
3-methoxy-N-(5-quinolinyl)-2-naphthamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. It has been found to have a range of effects on cellular processes, including inhibition of protein kinases and induction of apoptosis. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H16N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-methoxy-N-quinolin-5-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-13-15-7-3-2-6-14(15)12-17(20)21(24)23-19-10-4-9-18-16(19)8-5-11-22-18/h2-13H,1H3,(H,23,24) |
Clé InChI |
NOYBNSOUJMNSLE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)